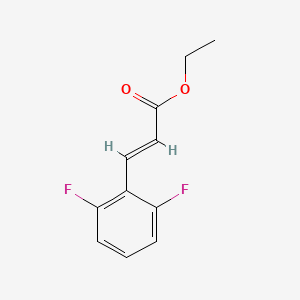

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

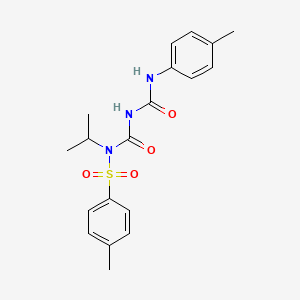

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted at the second position by a propene .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C12H12F2O3. It contains a phenyl group (a six-membered aromatic ring with one hydrogen atom removed) attached to a prop-2-enoate group (a three-carbon chain with a double bond and a carboxylate ester group). The 2,6-difluorophenyl indicates that there are fluorine atoms at the 2nd and 6th positions of the phenyl ring .Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of a base or an acid to yield an alcohol and a carboxylic acid. The double bond in the prop-2-enoate group could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of electronegative fluorine atoms could influence its reactivity .Applications De Recherche Scientifique

Chemical Interactions and Crystal Packing

One study delves into the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoates, highlighting the presence of N⋯π and O⋯π interactions. These non-hydrogen bonding interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, form unique structural motifs in crystal structures, emphasizing the compound's potential in material science applications (Zhenfeng Zhang et al., 2011).

Synthesis and Structural Analysis

Another research focused on the synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, offering insights into its crystalline structure and molecular interactions. This study provides foundational knowledge for developing new chemical entities with potential pharmaceutical applications (James E. Johnson et al., 2006).

Non-hydrogen Bonding Interactions

Further research identified a C⋯π interaction of non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, providing valuable insights into the electrostatic nature of these interactions. This study contributes to the understanding of molecular recognition and assembly processes (Zhenfeng Zhang et al., 2012).

Material Applications

Ethyl 3,3-difluoro-2-methylpropenoate's reactivity with cyclic ethers and acetals under free radical conditions highlights its potential in synthesizing novel materials. This research sheds light on the role of fluorine in modifying chemical reactivity and stability, relevant for developing advanced materials and chemical synthesis methods (C. Bumgardner et al., 2000).

Liquid Crystalline Polysiloxanes

The synthesis of new fluorinated monomers containing an ester function, precursors of side chain liquid crystalline polysiloxanes, demonstrates the compound's utility in creating materials with high smectogen properties. This research is pivotal for the development of liquid crystal technology and materials science (F. Bracon et al., 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl (E)-3-(2,6-difluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBPFZSQRMQTRT-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2984755.png)

![7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2984757.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)

![4-Oxo-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]azetidine-2-carboxamide](/img/structure/B2984771.png)